molecular formula C22H17Cl3N4O2S2 B12172192 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine

Cat. No.: B12172192
M. Wt: 539.9 g/mol
InChI Key: RWQWCFMOYQXEST-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with chlorophenyl and dichlorophenyl groups, as well as a piperazine ring. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized through various reactions to introduce the chlorophenyl and dichlorophenyl groups, as well as the piperazine ring. Industrial production methods often involve optimizing these reaction conditions to achieve high yields and purity, using techniques such as refluxing in appropriate solvents and employing catalysts to facilitate the reactions .

Chemical Reactions Analysis

5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

5-(4-Chlorophenyl)-4-{4-[(3,4-dichlorophenyl)sulfonyl]piperazin-1-yl}thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The unique combination of functional groups in this compound imparts distinct properties that make it valuable for specific research and industrial applications.

Properties

Molecular Formula

C22H17Cl3N4O2S2

Molecular Weight

539.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H17Cl3N4O2S2/c23-15-3-1-14(2-4-15)17-12-32-22-20(17)21(26-13-27-22)28-7-9-29(10-8-28)33(30,31)16-5-6-18(24)19(25)11-16/h1-6,11-13H,7-10H2

InChI Key

RWQWCFMOYQXEST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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